molecular formula C8H10O3 B141295 2-Methoxy-6-methylcyclohex-2-ene-1,4-dione CAS No. 152949-42-3

2-Methoxy-6-methylcyclohex-2-ene-1,4-dione

Cat. No.: B141295
CAS No.: 152949-42-3
M. Wt: 154.16 g/mol
InChI Key: XDHHJKREDREUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-methylcyclohex-2-ene-1,4-dione: is an organic compound with the molecular formula C8H10O3 It is a cyclic diketone with a methoxy group and a methyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylcyclohex-2-ene-1,4-dione can be achieved through several methods. One common approach involves the methylation of cyclohexane-1,4-dione followed by methoxylation. The reaction typically requires the use of a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The methoxylation step can be carried out using methanol and an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-Methoxy-6-methylcyclohex-2-ene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-6-methylcyclohex-2-ene-1,4-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5,5-dimethylcyclohex-2-enone
  • 4-Methoxy-5,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one
  • 2-Methoxycyclopent-2-en-1-one

Uniqueness

2-Methoxy-6-methylcyclohex-2-ene-1,4-dione is unique due to its specific substitution pattern on the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-methoxy-6-methylcyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5-3-6(9)4-7(11-2)8(5)10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHHJKREDREUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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